
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, also known as DM-235, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DM-235 belongs to the family of urea-based compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways, including the PI3K/Akt and NF-κB pathways. 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-proliferative effects. 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
実験室実験の利点と制限
One of the major advantages of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is its high purity and stability, which makes it suitable for use in a wide range of lab experiments. However, one of the limitations of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is its relatively low water solubility, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several potential future directions for the research and development of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea. One potential direction is to investigate the therapeutic potential of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea in other disease areas, such as diabetes and autoimmune disorders. Another potential direction is to explore the use of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea and to identify potential biomarkers for its therapeutic efficacy.
合成法
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea can be synthesized by reacting 2,3-dimethoxyaniline with 3-hydroxy-4,4-dimethylpentanoic acid in the presence of a condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the corresponding amide intermediate. The amide intermediate is then treated with urea and a catalytic amount of triethylamine to yield 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea. The purity and yield of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has been studied for its potential therapeutic applications in various fields, including neurology, cardiology, and oncology. In neurology, 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has been found to exhibit neuroprotective effects by reducing the damage caused by oxidative stress and inflammation. In cardiology, 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has been shown to improve cardiac function by reducing myocardial infarct size and improving left ventricular function. In oncology, 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-16(2,3)13(19)9-10-17-15(20)18-11-7-6-8-12(21-4)14(11)22-5/h6-8,13,19H,9-10H2,1-5H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCUCDVUYZKOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=C(C(=CC=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide](/img/structure/B2849298.png)

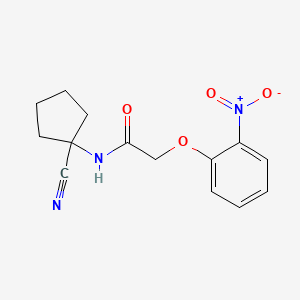
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)
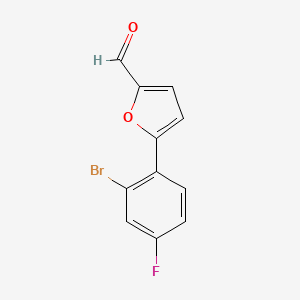


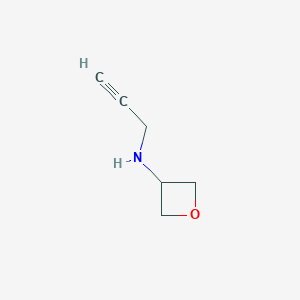
![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)
![5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2849314.png)
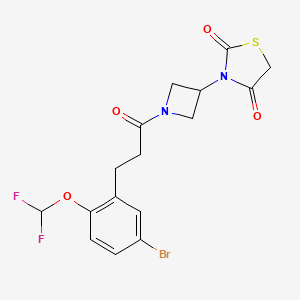
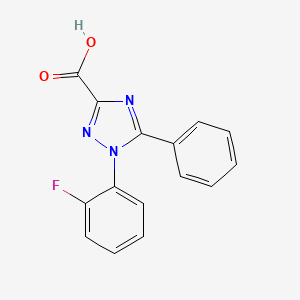
![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)
![7-(3-chloro-4-methylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2849319.png)